![molecular formula C19H38O4 B14614360 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate CAS No. 59068-09-6](/img/structure/B14614360.png)
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is a chemical compound known for its applications in various industries, including cosmetics and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes an ether and ester functional group, contributing to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate typically involves the reaction of 3-chloro-1,2-propanediol with 2-ethylhexanol under basic conditions to form the ether linkage. This intermediate is then esterified with 2-ethylhexanoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Ethylhexyl)oxy]-2-oxopropyl 2-ethylhexanoate.
Reduction: Formation of 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biochemical assays and as a stabilizer for enzymes.
Medicine: Incorporated into pharmaceutical formulations for its emollient and solubilizing properties.
Mechanism of Action
The mechanism of action of 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate involves its interaction with lipid membranes, enhancing their fluidity and permeability. This compound can also act as a surfactant, reducing surface tension and improving the solubility of hydrophobic substances .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Ethylhexyl)oxy]-1,2-propanediol: Known for its use in skin creams and similar applications.
2-Ethylhexyl 2-ethylhexanoate: Another ester with similar emollient properties.
Uniqueness
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate stands out due to its dual functional groups (ether and ester), which provide a unique combination of chemical properties. This makes it particularly effective in applications requiring both solubilizing and moisturizing effects .
Properties
CAS No. |
59068-09-6 |
|---|---|
Molecular Formula |
C19H38O4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[3-(2-ethylhexoxy)-2-hydroxypropyl] 2-ethylhexanoate |
InChI |
InChI=1S/C19H38O4/c1-5-9-11-16(7-3)13-22-14-18(20)15-23-19(21)17(8-4)12-10-6-2/h16-18,20H,5-15H2,1-4H3 |
InChI Key |
POLJYMNBDMYBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC(COC(=O)C(CC)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


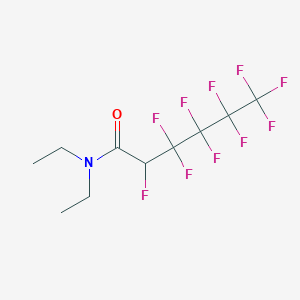
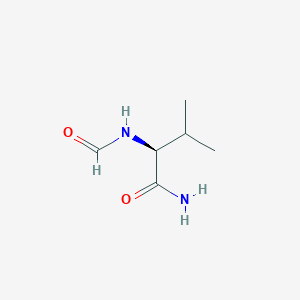
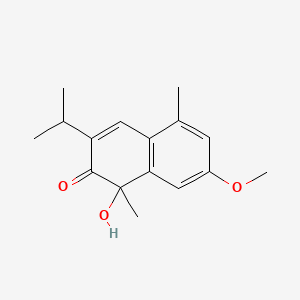
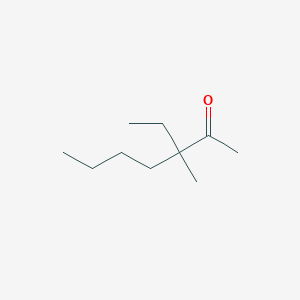

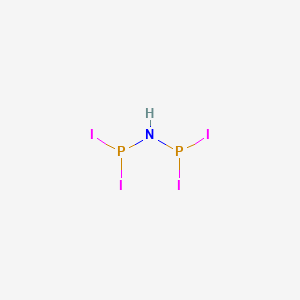
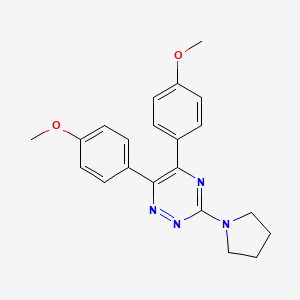
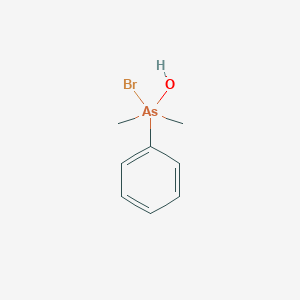
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)


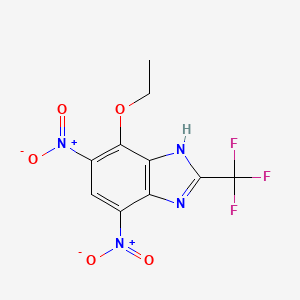
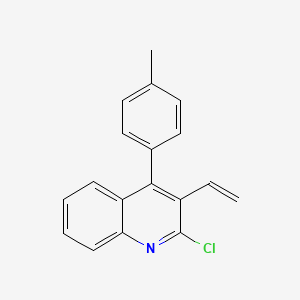
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
